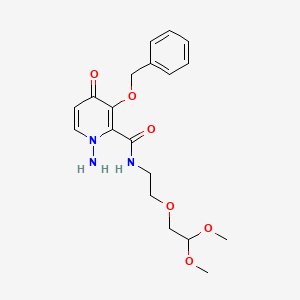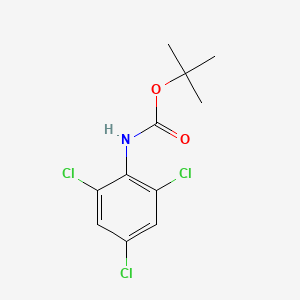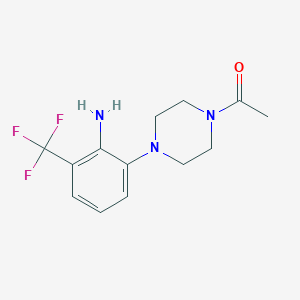
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Métodos De Preparación
The synthesis of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Dimethoxyethoxyethyl Group: This step involves the reaction of the intermediate with 2-(2,2-dimethoxyethoxy)ethylamine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis:
Biological Studies: Researchers investigate its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparación Con Compuestos Similares
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with similar compounds such as:
1-Amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide: Lacks the dimethoxyethoxyethyl group, which may affect its solubility and biological activity.
1-Amino-3-(benzyloxy)-N-(2-(2-methoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide: Contains a shorter ethoxy chain, potentially altering its pharmacokinetic properties.
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: The carboxylic acid derivative may have different reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H25N3O6 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-amino-N-[2-(2,2-dimethoxyethoxy)ethyl]-4-oxo-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C19H25N3O6/c1-25-16(26-2)13-27-11-9-21-19(24)17-18(15(23)8-10-22(17)20)28-12-14-6-4-3-5-7-14/h3-8,10,16H,9,11-13,20H2,1-2H3,(H,21,24) |
Clave InChI |
ROVIIBAYBJXTQK-UHFFFAOYSA-N |
SMILES canónico |
COC(COCCNC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)


![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)

![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)

![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

